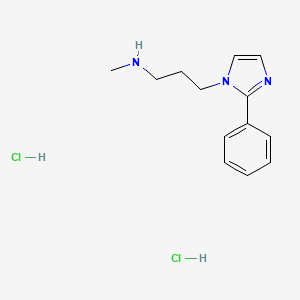

N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride

Description

N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride is a tertiary amine derivative featuring a phenyl-substituted imidazole ring linked to a propanamine backbone, with a methyl group at the amine nitrogen. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-methyl-3-(2-phenylimidazol-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-14-8-5-10-16-11-9-15-13(16)12-6-3-2-4-7-12;;/h2-4,6-7,9,11,14H,5,8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCGBZLKVSUXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C=CN=C1C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride, commonly referred to as compound 1, is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesizing findings from multiple studies and sources.

- Molecular Formula : C₁₃H₁₉Cl₂N₃

- Molecular Weight : 288.21 g/mol

- CAS Number : 1059626-14-0

- IUPAC Name : N-methyl-3-(2-phenylimidazol-1-yl)propan-1-amine; dihydrochloride

The compound's structure includes an imidazole ring, which is known for its diverse pharmacological activities, including anticancer and antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including compound 1. The imidazole moiety is associated with various mechanisms of action against cancer cells:

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that related imidazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .

- Compound 1 has been evaluated for its efficacy in reducing cell viability in these models, suggesting a promising role in cancer therapy.

Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial properties. Compound 1 demonstrates activity against several bacterial strains, which can be attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

- Study Findings :

Pharmacokinetics

Understanding the pharmacokinetic profile of compound 1 is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : The compound's solubility profile indicates favorable absorption characteristics.

- Distribution : Due to its lipophilicity, it is expected to distribute well across biological membranes.

- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes of this compound.

Research Findings Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉Cl₂N₃ |

| Molecular Weight | 288.21 g/mol |

| CAS Number | 1059626-14-0 |

| Anticancer Activity | Significant cytotoxicity against A549 and HepG2 cells |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

Scientific Research Applications

Medicinal Chemistry

N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride is primarily studied for its potential therapeutic effects. The imidazole ring in its structure is known for biological activity, making it a candidate for drug development targeting various diseases.

Case Studies:

- Anticancer Activity: Research indicates that compounds containing imidazole rings can exhibit anticancer properties. For instance, derivatives of imidazole have been shown to inhibit tumor growth in various cancer models, suggesting that N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride could be explored for similar effects.

Neuropharmacology

The compound's structural similarity to known neurotransmitter modulators suggests potential applications in neuropharmacology.

Research Insights:

- CNS Activity: Studies have shown that imidazole derivatives can affect serotonin receptors, which are crucial in mood regulation and anxiety disorders. This positions N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride as a candidate for further investigation in treating depression or anxiety disorders.

Biochemical Research

In biochemical applications, this compound has been utilized as a tool in proteomics and enzyme inhibition studies.

Applications:

- Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets.

Synthetic Chemistry

The synthesis of N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride involves various synthetic routes that can be optimized for better yields and purity.

Synthetic Routes:

Utilizing advanced synthetic techniques allows researchers to modify the compound to enhance its efficacy or reduce side effects.

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., nitro in ) are associated with antibacterial activity, while halogenated benzyl groups (e.g., chloro-fluoro in ) may influence receptor binding selectivity .

Salt Form and Solubility :

- Dihydrochloride salts (target compound and derivatives) likely exhibit higher aqueous solubility than neutral forms (e.g., N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine) .

Q & A

Q. What are the recommended synthetic routes for N-Methyl-3-(2-phenyl-1H-imidazol-1-YL)-propan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Synthesis Methodology : The compound can be synthesized via condensation reactions or nucleophilic substitutions involving imidazole precursors and alkylating agents. For example, a multi-step approach may include:

Alkylation : Reacting 2-phenylimidazole with a propylamine derivative under basic conditions (e.g., triethylamine in DMF) .

Methylation : Introducing the methyl group to the amine using methyl iodide or similar reagents.

Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt.

- Optimization Tips :

- Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates .

- Control temperature (e.g., reflux for imidazole alkylation) and monitor pH to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Confirm the presence of the imidazole proton (δ 7.5–8.5 ppm) and methylamine protons (δ 2.5–3.5 ppm) in H NMR. C NMR can verify the quaternary carbons in the imidazole ring .

Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak ([M+H] at m/z 274.19) and fragmentation pattern .

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Strategies :

- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., kinase profiling) with cell-based viability assays to distinguish direct target engagement from off-target effects .

- Dose-Response Analysis : Evaluate activity across a broad concentration range (nM–μM) to identify non-linear or biphasic effects .

- Structural Validation : Cross-reference crystallography data (if available) with computational docking to confirm binding modes .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

- Modeling Approaches :

Molecular Docking : Use software like AutoDock Vina to simulate interactions with imidazole-recognizing targets (e.g., histamine receptors). Focus on hydrogen bonding between the imidazole nitrogen and conserved aspartate residues .

Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions .

QSAR Modeling : Coramine derivatives’ activities to structural features (e.g., logP, polar surface area) using datasets from PubChem or ChEMBL .

Q. How can enantiomeric purity be assessed given the compound’s stereochemical considerations?

- Chiral Analysis Techniques :

Chiral HPLC : Employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Optimize mobile phases (e.g., hexane/isopropanol) for resolution .

Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra of enantiomers to assign absolute configuration .

X-ray Crystallography : Resolve crystal structures of enantiopure salts to confirm stereochemistry .

Data Contradiction and Reproducibility

Q. How should discrepancies in solubility data (aqueous vs. organic solvents) be addressed during formulation studies?

- Experimental Design :

- Solubility Screening : Test solubility in buffered solutions (pH 1–7.4) and co-solvents (e.g., PEG-400) using nephelometry .

- Salt Form Comparison : Compare dihydrochloride with other salts (e.g., phosphate) to identify optimal formulations for in vivo studies .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous media, which may explain conflicting bioavailability reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.